molecular formula C14H19BF3N3O3 B6322783 5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester CAS No. 1036990-30-3

5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester

Cat. No.: B6322783
CAS No.: 1036990-30-3
M. Wt: 345.13 g/mol
InChI Key: GKOLZEUCWBWXIV-UHFFFAOYSA-N
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Description

5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester is a useful research compound. Its molecular formula is C14H19BF3N3O3 and its molecular weight is 345.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.1471561 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .

Pharmacokinetics

It’s important to note that boronic esters, such as the pinacol ester in this compound, are susceptible to hydrolysis, especially at physiological ph . This can influence the compound’s bioavailability, as the rate of hydrolysis can be considerably accelerated at physiological pH .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds, which can have various applications in chemical and pharmaceutical research .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the boronic ester component of the compound . Additionally, the presence of a metal catalyst, such as palladium, is crucial for the Suzuki–Miyaura coupling reaction to occur .

Properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF3N3O3/c1-12(2)13(3,4)24-15(23-12)9-5-10(7-19-6-9)21-11(22)20-8-14(16,17)18/h5-7H,8H2,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOLZEUCWBWXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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